RSK Inhibitor Potency Comparison: BRD7389 vs. BI-D1870, SL0101, LJI308, and Others
BRD7389 exhibits low-micromolar potency against RSK1-3, with IC50 values of 1.5 μM, 2.4 μM, and 1.2 μM, respectively. In direct comparison, BI-D1870 is a more potent but broader RSK inhibitor (RSK1-4 IC50: 31 nM, 24 nM, 18 nM, 15 nM), while LJI308 and LJH685 are highly potent pan-RSK inhibitors with IC50s in the single-digit nanomolar range (4-13 nM) [1]. SL0101, an ATP-competitive RSK2 inhibitor, has an IC50 of 89 nM but suffers from poor cellular uptake, resulting in a much higher cellular EC50 of 50 μM [1].
| Evidence Dimension | Biochemical IC50 for RSK isoforms |
|---|---|
| Target Compound Data | BRD7389: RSK1=1.5 μM, RSK2=2.4 μM, RSK3=1.2 μM |
| Comparator Or Baseline | BI-D1870 (RSK1-4: 31 nM, 24 nM, 18 nM, 15 nM); SL0101 (RSK2: 89 nM); LJI308 (RSK1-3: 6 nM, 4 nM, 13 nM); LJH685 (RSK1-3: 6 nM, 5 nM, 4 nM) |
| Quantified Difference | BRD7389 is approximately 10- to 50-fold less potent than BI-D1870 and >1000-fold less potent than LJI308/LJH685 in biochemical assays. |
| Conditions | In vitro radiometric filter-binding or similar kinase activity assays with ATP concentration near KM. |
Why This Matters
BRD7389's moderate potency and distinct chemical scaffold offer a different selectivity profile, which is critical when potent pan-RSK inhibition leads to cytotoxicity or masks specific phenotypic outcomes.
- [1] Xie, Y., et al. (2021). The role of RSK in cellular processes and disease: an update. Biomedicines, 9(7), 726. Table 1. View Source
